Tribromo(heptafluoropropyl)germane
Description
Tribromo(heptafluoropropyl)germane (GeBr₃(C₃F₇)) is a halogenated organogermanium compound characterized by three bromine atoms and a heptafluoropropyl group bonded to a germanium center. This structure combines the electrophilic nature of germanium with the electron-withdrawing effects of fluorine and bromine, resulting in unique reactivity and stability profiles.
The heptafluoropropyl group (C₃F₇) is known to enhance thermal stability and reduce solubility in polar solvents due to its strong C–F bonds and hydrophobic nature . Bromine substituents, being less electronegative than fluorine but more polarizable, likely increase the compound’s susceptibility to nucleophilic attack compared to fully fluorinated analogs.
Properties
CAS No. |
404339-64-6 |
|---|---|
Molecular Formula |
C3Br3F7Ge |
Molecular Weight |
481.36 g/mol |
IUPAC Name |
tribromo(1,1,2,2,3,3,3-heptafluoropropyl)germane |
InChI |
InChI=1S/C3Br3F7Ge/c4-14(5,6)3(12,13)1(7,8)2(9,10)11 |
InChI Key |
UUIIUBCNFISEAM-UHFFFAOYSA-N |
Canonical SMILES |
C(C(F)(F)F)(C(F)(F)[Ge](Br)(Br)Br)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tribromo(heptafluoropropyl)germane typically involves the reaction of germanium tetrachloride with heptafluoropropyl bromide in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme can be represented as follows:
GeCl4+C3F7Br→Ge(C3F7Br)3+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve the yield. The process may also include purification steps such as distillation and recrystallization to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Tribromo(heptafluoropropyl)germane can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles, such as hydroxide or alkoxide ions.
Addition Reactions: The compound can participate in addition reactions with alkenes and alkynes to form new carbon-germanium bonds.
Reduction Reactions: The germanium center can be reduced to form lower oxidation state germanium compounds.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in the presence of a base such as sodium hydroxide or potassium tert-butoxide.
Addition Reactions: Often performed under mild conditions using catalysts such as palladium or platinum.
Reduction Reactions: Commonly involve reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Reactions: Formation of organogermanium compounds with different substituents.
Addition Reactions: Formation of germanium-containing alkanes or alkenes.
Reduction Reactions: Formation of lower oxidation state germanium compounds.
Scientific Research Applications
Tribromo(heptafluoropropyl)germane has several applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other organogermanium compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a diagnostic agent.
Industry: Utilized in the production of specialized materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism by which tribromo(heptafluoropropyl)germane exerts its effects involves the interaction of the germanium center with target molecules. The heptafluoropropyl group enhances the compound’s stability and reactivity, allowing it to participate in various chemical transformations. The bromine atoms can be selectively replaced or modified, enabling the compound to act as a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Table 1: Molecular Properties
| Compound | Molecular Weight (g/mol) | Decomposition Temp. (°C) | Solubility in THF |
|---|---|---|---|
| GeBr₃(C₃F₇) | ~510 | >200 | Low |
| GeCl₃(C₃F₇) | ~403 | ~180 | Moderate |
| SiBr₃(C₃F₇) | ~456 | >220 | Low |
Table 2: Reactivity Comparison
| Compound | Reactivity with H₂O | Electrophilicity (Relative) |
|---|---|---|
| GeBr₃(C₃F₇) | Slow hydrolysis | High |
| GeBr₃(C₃H₇) | Rapid hydrolysis | Moderate |
| SnBr₃(C₃F₇) | Violent hydrolysis | Very High |
Research Findings
- Stability : The heptafluoropropyl group significantly enhances thermal stability, as seen in fluorinated dienes and triazines .
- Reactivity : Bromine substituents facilitate ligand-exchange reactions, as demonstrated in brominated phosphazenes and pyrroles .
- Applications: Potential uses in materials science are inferred from fluorinated ionic liquids (e.g., cyclopropenium salts) that exhibit high conductivity and thermal resilience .
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